3-[5-(3-Phenyl-allylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyridine
Description
3-[5-(3-Phenyl-allylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyridine is a heterocyclic compound featuring a pyridine ring linked to a 1,3,4-oxadiazole moiety via a sulfanyl (-S-) group substituted with a 3-phenyl-allyl chain. This structural architecture combines the electron-deficient pyridine core with the rigid oxadiazole ring, which is known for its metabolic stability and π-conjugation properties.
Properties
IUPAC Name |
2-[(E)-3-phenylprop-2-enyl]sulfanyl-5-pyridin-3-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c1-2-6-13(7-3-1)8-5-11-21-16-19-18-15(20-16)14-9-4-10-17-12-14/h1-10,12H,11H2/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYOPPDMSXUXHM-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NN=C(O2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NN=C(O2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(3-Phenyl-allylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyridine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the oxidative cyclization of N-acyl hydrazones or by the reaction of aromatic hydrazides with aromatic aldehydes through dehydrative cyclization of 1,2-diacylhydrazines.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through nucleophilic substitution reactions involving pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent-free conditions to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
1.1. Oxadiazole Ring Formation
The 1,3,4-oxadiazole ring is typically formed via cyclodehydration of diacylhydrazides. For example:
In the target compound, the diacylhydrazide precursor likely incorporates pyridine and thioether-linked allylphenyl groups.
1.2. Thioether Functionalization
The allylsulfanyl group (-S-CH₂-CH₂-C₆H₅) is introduced via nucleophilic substitution. A halogenated oxadiazole intermediate reacts with 3-phenyl-allylthiol under basic conditions:
This method aligns with protocols for analogous sulfanyl-oxadiazoles .
2.1. Nucleophilic Substitution at Sulfur
The allylsulfanyl group undergoes oxidation or further substitution:
-
Oxidation to Sulfone :
This modifies electronic properties and enhances biological activity in related compounds . -
Thiol-Disulfide Exchange :
Reacts with electrophilic thiols to form mixed disulfides, enabling bioconjugation applications .
2.2. Pyridine Ring Modifications
The pyridine ring participates in:
-
Electrophilic Substitution : Nitration or halogenation at positions activated by the oxadiazole’s electron-withdrawing effect.
-
Coordination Chemistry : Acts as a ligand for transition metals (e.g., Pd, Cu), enabling catalytic applications .
Key Reaction Data
*Estimated from analogous reactions in .
Structural Insights
Scientific Research Applications
3-[5-(3-Phenyl-allylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyridine has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its electron-conducting properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 3-[5-(3-Phenyl-allylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyridine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with receptors or other signaling molecules.
Comparison with Similar Compounds
Key Observations:
Structural Flexibility : The oxadiazole ring is versatile, with isomerism (1,2,4- vs. 1,3,4-oxadiazole) and substituent positioning significantly altering electronic properties. For example, fluorophenyl groups in enhance cytotoxicity via electron-withdrawing effects, while allylsulfanyl groups in the target compound may improve membrane permeability .
Biological Activity :
- Anticancer : Fluorophenyl/aryl-substituted pyridine-oxadiazoles (IC50 = 3.8–6.9 µM) outperform unsubstituted analogs, suggesting substituent-driven activity .
- Anti-inflammatory : Cyanethylation of thiazolo-oxadiazole hybrids increases activity (41% inhibition) compared to ibuprofen, highlighting the role of electron-deficient groups .
Synthetic Strategies : Multi-step syntheses are common, often involving cyclization to form oxadiazole rings (e.g., hydrazide precursors) followed by nucleophilic substitutions (e.g., thiol-alkylation) . The allylsulfanyl group in the target compound may require controlled acylation or thiol-ene reactions.
Biological Activity
3-[5-(3-Phenyl-allylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The structural features of this compound, which include a pyridine ring and an oxadiazole moiety, contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 295.36 g/mol. The presence of the allylsulfanyl group enhances its reactivity and biological potential compared to similar compounds lacking this functional group.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that oxadiazole derivatives can inhibit the growth of various bacterial strains. In bioassays conducted at Syngenta, certain synthesized compounds demonstrated higher antifungal activity than known standards like pimprinine . The specific activity of this compound remains to be fully elucidated but is expected to follow similar trends due to its structural characteristics.
Anticancer Activity
The 1,3,4-oxadiazole scaffold has been recognized for its anticancer properties. Compounds containing this moiety have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The unique structure of this compound may enhance its efficacy against specific cancer types by targeting key molecular pathways involved in tumor growth and metastasis.
Anti-inflammatory Properties
The anti-inflammatory potential of oxadiazole derivatives has been documented in several studies. Compounds with similar structures have shown the ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. The mechanism of action may involve the compound's interaction with specific receptors or enzymes in inflammatory pathways.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
Enzyme Inhibition: The compound may inhibit key enzymes by binding to their active sites. This interaction can block substrate access and disrupt metabolic pathways essential for microbial survival or cancer cell proliferation.
Signal Transduction Modulation: It may also affect signal transduction pathways by interacting with receptors involved in inflammatory responses or cancer progression.
Comparative Analysis with Similar Compounds
A comparison with related compounds reveals that the presence of the allylsulfanyl group in this compound enhances its biological activity compared to other oxadiazole derivatives without this modification.
| Compound | Structure | Biological Activity |
|---|---|---|
| 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-pyridine | Lacks allylsulfanyl group | Moderate antimicrobial activity |
| 4-(5-(3-phenyl-allylsulfanyl)-[1,3,4]oxadiazol-2-yl)-pyridine | Similar structure | Enhanced reactivity and potential |
Case Studies and Research Findings
Recent studies have highlighted the promising nature of oxadiazole derivatives in drug discovery:
- Antiviral Activity: A study focused on developing M pro inhibitors for SARS-CoV-2 identified oxadiazole derivatives as potential candidates. These compounds exhibited significant inhibitory activity against the main protease (M pro) of the virus, suggesting a pathway for therapeutic development .
- Antifungal Efficacy: Research on synthesized oxadiazole derivatives indicated that modifications in their structure led to enhanced antifungal properties compared to traditional antifungal agents .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing 3-[5-(3-Phenyl-allylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyridine?
- Methodological Answer : Synthesis typically involves cyclocondensation of thiosemicarbazides or coupling reactions. For example:
- Step 1 : Reacting 3-phenylallylthiol with hydrazine carbothioamide to form a thiosemicarbazide intermediate.
- Step 2 : Cyclization under acidic conditions (e.g., H₂SO₄) to form the oxadiazole core.
- Step 3 : Coupling with pyridine derivatives via nucleophilic substitution. Potassium bicarbonate is often used to maintain pH during coupling, and reactions are monitored by TLC (toluene:acetone, 9:1). Purification involves recrystallization from THF or EtOAc/hexane mixtures .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Aromatic protons (δ 7.5–9.2 ppm) and sulfur-linked groups (δ 3.8–4.2 ppm) are diagnostic. For example, pyridine protons appear as doublets (J = 1.5–7.5 Hz) in DMSO-d6 .
- IR Spectroscopy : Confirms oxadiazole C=N (1668 cm⁻¹) and C-O-C (1084 cm⁻¹) stretches .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 315.07 [M+1]) validate molecular weight .
- X-ray Crystallography : SHELXL refinement resolves bond angles (e.g., C-S-C ≈ 105°) and torsional strain in the allylsulfanyl group .
Advanced Research Questions
Q. How can conflicting data in spectral interpretation be resolved for this compound?
- Methodological Answer :
- Overlapping Aromatic Signals : Use 2D NMR (COSY, HSQC) to differentiate pyridine (δ 8.7 ppm) and oxadiazole (δ 7.9 ppm) protons.
- Ambiguous Crystallographic Data : Refine with SHELXL using restraints for disordered sulfur atoms. For example, a related oxadiazole-pyridine structure achieved R-factor convergence at 0.039 via iterative refinement .
- Case Study : A 2020 study resolved conflicting NOE correlations in a similar compound by combining 2D NMR with density functional theory (DFT)-predicted chemical shifts .
Q. What strategies optimize the compound's bioactivity through structural modifications?
- Methodological Answer :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring to enhance antibacterial activity (MIC reduced from 32 μg/mL to 8 μg/mL in S. aureus) .
- Allylsulfanyl Chain Modifications : Replacing the allyl group with a propyl chain increased anti-inflammatory efficacy (36.3% edema inhibition vs. 16.3% for the parent compound) .
- SAR Insight : Docking studies show that bulky substituents at the oxadiazole 5-position improve COX-2 binding affinity (ΔG = -9.2 kcal/mol) .
Q. What in vivo models are appropriate for evaluating the anti-inflammatory potential of this compound?
- Methodological Answer :
- Carrageenan-Induced Paw Edema : Administer 50 mg/kg orally to Sprague-Dawley rats. Measure edema volume at 1–6 hours post-injection using plethysmometry.
- Controls : Include vehicle (1% CMC) and reference drug (e.g., indomethacin, 10 mg/kg).
- Data Interpretation : A 30% reduction in edema volume indicates significant activity. For example, thiazolo-oxadiazole hybrids showed 28–36% inhibition in comparable models .
Q. How does computational chemistry aid in predicting the binding affinity of this compound to target enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with COX-2 (PDB: 5KIR). Protonate the oxadiazole nitrogen for accurate scoring.
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. A 2024 study on Fenbufen-oxadiazole derivatives correlated docking scores (pKi = 7.2) with experimental IC50 (0.8 μM) .
- Validation : Compare computational ΔG values with surface plasmon resonance (SPR) binding data to refine force field parameters.
Data Contradiction Analysis
Q. How should discrepancies between theoretical and experimental NMR shifts be addressed?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level using Gaussian 16. Compute NMR shifts with the GIAO method.
- Example : A 2022 study found a 0.3 ppm deviation in pyridine proton shifts due to solvent effects (DMSO vs. gas phase). Correct by applying a scaling factor (0.96 for DMSO) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
